![molecular formula C10H12F3N3O2 B1417624 5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 878618-88-3](/img/structure/B1417624.png)
5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
“5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds involves several steps . The first step uses ethanol as a solvent, with the raw material undergoing dropwise operation. The reaction is complete, and the product is extracted from the aqueous phase after crystallization . The second step involves gentle reaction conditions, easy control, and high product yield and purity . The third step involves palladium carbon ethanol system shortening, with relatively safe and efficient reaction times .Molecular Structure Analysis
The molecular formula of this compound is C10H12F3N3O2 . It has an average mass of 263.216 Da and a monoisotopic mass of 263.088165 Da .Scientific Research Applications
Cancer Therapeutics
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as promising compounds in the field of cancer therapeutics. Their small size and easy functionalization methodologies make them suitable for drug design and development. They have been studied for their potential use in targeted cancer treatments due to their ability to act as pharmacophores .
Lipid Droplet Biomarkers
These compounds have also been used as lipid droplet biomarkers in cancer cells. The combination of photophysical properties with biological activities allows these compounds to be used in distinguishing between different cell types, such as HeLa cells (cancer cells) and L929 cells (normal cells) .
Optical Applications
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties. They offer simpler and greener synthetic methodologies compared to other fluorophores and have high quantum yields in different solvents with excellent photostability .
Antimicrobial Agents
The pyrazolopyrimidine moiety is a common heterocycle nucleus used in the design of pharmaceutical compounds with various medicinal applications, including antimicrobial properties .
Anti-Inflammatory Agents
These derivatives have been explored for their anti-inflammatory applications due to their chemical structure and biological activity .
Antioxidant Properties
Pyrazolo[1,5-a]pyrimidine derivatives have also been studied for their antioxidant properties, which are important in combating oxidative stress within the body .
properties
IUPAC Name |
5-ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c1-2-5-3-7(10(11,12)13)16-8(14-5)4-6(15-16)9(17)18/h4-5,7,14H,2-3H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQFVKBPWOPYBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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